molecular formula C16H14N4O3 B2823056 1-[1-(Quinoxaline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione CAS No. 1787879-61-1

1-[1-(Quinoxaline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione

Cat. No.: B2823056
CAS No.: 1787879-61-1
M. Wt: 310.313
InChI Key: DMWUWGIXFDQRDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(Quinoxaline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and therapeutic applications. This compound features a unique structure that combines a quinoxaline moiety with an azetidinyl and pyrrolidine-2,5-dione scaffold, making it a versatile candidate for various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[1-(Quinoxaline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Quinoxaline-2-carbonyl Chloride: This step involves the reaction of quinoxaline with thionyl chloride to form quinoxaline-2-carbonyl chloride.

    Azetidin-3-yl Intermediate Formation: The quinoxaline-2-carbonyl chloride is then reacted with an azetidin-3-yl amine to form the intermediate 1-(quinoxaline-2-carbonyl)azetidin-3-yl.

    Cyclization to Pyrrolidine-2,5-dione: The final step involves the cyclization of the intermediate with maleic anhydride to form 1-(1-(quinoxaline-2-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

1-[1-(Quinoxaline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoxaline moiety, where halogenated derivatives can be formed using halogenating agents.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions .

Scientific Research Applications

1-[1-(Quinoxaline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound exhibits potential biological activity, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Due to its unique structure, it is being investigated for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial properties.

    Industry: The compound can be used in the development of new materials and chemical processes

Comparison with Similar Compounds

1-[1-(Quinoxaline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    Quinoxaline Derivatives: These compounds share the quinoxaline moiety and exhibit similar biological activities.

    Azetidin-3-yl Compounds: These compounds contain the azetidinyl group and are known for their antimicrobial and anticancer properties.

    Pyrrolidine-2,5-dione Derivatives: These compounds feature the pyrrolidine-2,5-dione scaffold and are used in various medicinal chemistry applications.

The uniqueness of this compound lies in its combination of these three distinct moieties, which enhances its potential for diverse applications and biological activities .

Properties

IUPAC Name

1-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c21-14-5-6-15(22)20(14)10-8-19(9-10)16(23)13-7-17-11-3-1-2-4-12(11)18-13/h1-4,7,10H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWUWGIXFDQRDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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